N-(3-Chloro-4-methylphenyl)-N-({N'-[(E)-{4-[(2-chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide
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Overview
Description
N-(3-Chloro-4-methylphenyl)-N-({N’-[(E)-{4-[(2-chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-methylphenyl)-N-({N’-[(E)-{4-[(2-chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the core structure, followed by the introduction of various functional groups through specific reactions such as nucleophilic substitution, condensation, and sulfonation. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, while maintaining strict quality control standards. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensures the consistency and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4-methylphenyl)-N-({N’-[(E)-{4-[(2-chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation with high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(3-Chloro-4-methylphenyl)-N-({N’-[(E)-{4-[(2-chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex organic compounds.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Chloro-4-methylphenyl)-N-({N’-[(E)-{4-[(2-chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and hydrazones with comparable structures and functional groups. Examples include:
- N-(3-Chloro-4-methylphenyl)-N’-benzylidenehydrazinecarboxamide
- N-(2-Chlorophenyl)-N’-benzylidenehydrazinecarboxamide
Uniqueness
The uniqueness of N-(3-Chloro-4-methylphenyl)-N-({N’-[(E)-{4-[(2-chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide lies in its specific combination of functional groups and molecular structure, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C29H25Cl2N3O4S |
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Molecular Weight |
582.5 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-[(E)-[4-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C29H25Cl2N3O4S/c1-21-11-14-24(17-28(21)31)34(39(36,37)26-8-3-2-4-9-26)19-29(35)33-32-18-22-12-15-25(16-13-22)38-20-23-7-5-6-10-27(23)30/h2-18H,19-20H2,1H3,(H,33,35)/b32-18+ |
InChI Key |
NFIMAUDEDCNBIN-KCSSXMTESA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)N(CC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
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